3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
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Overview
Description
3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one is an organic compound known for its diverse chemical applications, particularly in medicinal chemistry. This compound incorporates multiple functional groups, including a trifluoromethyl group, an oxazole, and a piperidine ring, contributing to its complex chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one generally involves a multi-step process:
Formation of 1,3-benzoxazol-2-one: : This can be synthesized from 2-aminophenol and a carboxylic acid derivative under dehydrating conditions.
Pyridine Derivative Synthesis: : The trifluoromethyl-pyridine moiety can be prepared through halogen exchange reactions followed by nucleophilic substitution with trifluoromethylating agents.
Coupling Reactions: : The intermediate compounds are coupled using palladium-catalyzed cross-coupling reactions or other suitable methods.
Final Assembly: : The final product is obtained by linking the intermediate structures through appropriate condensation reactions.
Industrial Production Methods
For industrial production, this compound may be synthesized using optimized reaction conditions and catalytic systems to enhance yield and purity. Techniques like high-pressure reactors, continuous flow synthesis, and automated purification systems are commonly employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzylic position or on the nitrogen of the piperidine ring.
Reduction: : Reduction reactions might target the oxo group on the oxazole ring or reduce any potentially reactive nitro groups (if present in modifications).
Substitution: : Both nucleophilic and electrophilic substitution reactions are viable due to the presence of halogen and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, PCC (Pyridinium chlorochromate).
Reduction Reagents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Grignard reagents, halides, organolithium compounds.
Major Products
The specific products depend on the reaction conditions and the type of reagents used. Oxidation might yield oxidized piperidine derivatives, while reduction could lead to alcohols or amines. Substitution reactions typically replace halogen or trifluoromethyl groups with other functional groups, altering the compound's properties.
Scientific Research Applications
Chemistry
Catalysis: : Used in developing catalysts for organic reactions.
Materials Science: : Incorporated into polymers and other materials for enhanced chemical resistance.
Biology
Biological Probes: : Used as molecular probes to study biological pathways.
Enzyme Inhibition: : Potential use as inhibitors for enzymes involved in metabolic processes.
Medicine
Drug Development: : Investigated for its role in the synthesis of new pharmacophores.
Therapeutic Agents: : Potentially beneficial as an anti-inflammatory or anticancer agent.
Industry
Agrochemicals: : Utilized in the synthesis of new pesticides or herbicides.
Chemical Sensing: : Employed in the development of sensors for detecting chemical warfare agents or pollutants.
Mechanism of Action
3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one exerts its effects through:
Molecular Targets: : Enzyme inhibition or receptor binding, depending on its structure and modifications.
Pathways: : Involves pathways related to oxidative stress, cellular metabolism, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-[2-Oxo-2-[3-[pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one: : Lacks the trifluoromethyl group, leading to different biological activity and chemical reactivity.
2-Benzoxazolinone derivatives: : Vary in the substituents on the oxazole ring and piperidine structure, affecting their chemical properties.
Uniqueness
Functional Groups: : The presence of the trifluoromethyl group and the specific arrangement of the oxazole and piperidine rings give this compound unique reactivity and potential biological activity.
Synthetic Versatility: : The synthetic pathways allow for numerous modifications, making it a versatile compound in research and industrial applications.
There you go—a comprehensive dive into the fascinating world of 3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one. The complexity of such compounds and their applications can truly make one's head spin! What's your take on this?
Properties
IUPAC Name |
3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4/c22-21(23,24)15-6-3-9-25-19(15)30-13-14-5-4-10-26(11-14)18(28)12-27-16-7-1-2-8-17(16)31-20(27)29/h1-3,6-9,14H,4-5,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMUMYMMHITWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COC4=C(C=CC=N4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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